molecular formula C26H26F2N2 B1210684 Flunarizine CAS No. 40218-96-0

Flunarizine

Cat. No.: B1210684
CAS No.: 40218-96-0
M. Wt: 404.5 g/mol
InChI Key: SMANXXCATUTDDT-UHFFFAOYSA-N
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Description

Flunarizine is a diarylmethane.
This compound is a selective calcium entry blocker with calmodulin binding properties and histamine H1 blocking activity. It is effective in the prophylaxis of migraine, occlusive peripheral vascular disease, vertigo of central and peripheral origin, and as an adjuvant in the therapy of epilepsy.

Scientific Research Applications

  • Cardiac Ion Channels Inhibition :Flunarizine is a potent inhibitor of cardiac hERG potassium current, demonstrating concentration and time-dependent effects. It also inhibits KCNQ1/KCNE1 channel current, suggesting its significant role in cardiac electrophysiology (Trepakova, Salata & Dech, 2006).

  • Neuroprotective Effects :Topically applied this compound can reduce intraocular pressure (IOP) and protect the retina from ischemia-excitotoxicity in animal models. It acts as a neuroprotectant by reducing calcium and sodium influx into stressed neurons (Osborne et al., 2002).

  • Impact on Spontaneous Synaptic Currents :In a study, this compound significantly attenuated the amplitude of spontaneous currents in rat neocortex pyramidal neurons. This action suggests a possible mechanism for its clinical activity in neurological disorders like epilepsy and migraine (Golumbek et al., 2004).

  • Antipsychotic Properties :this compound has shown promise as a potential antipsychotic drug in clinical trials. A study compared its effectiveness and tolerability to haloperidol in treating schizophrenia, highlighting its potential as a novel therapeutic agent (Bisol et al., 2008).

  • Cerebral Mitochondrial Protection :this compound can alleviate cerebral mitochondrial injury in a rat model of cortical spreading depression (CSD), indicating its potential role in migraine pathophysiology (Gupta, 2011).

  • Nanoemulsion for Migraine Prophylaxis :A nanoemulsion of this compound has been developed for nasal drug delivery, aimed at enhancing solubility and providing a faster onset of action for migraine prophylaxis (Harjot, John & Reeta, 2016).

  • Potential for Treating Hepatitis C :this compound inhibits Hepatitis C virus cell entry in vitro and in vivo in a genotype-dependent manner. It prevents membrane fusion, suggesting its potential as a cost-effective component of Hepatitis C combination therapies (Perin et al., 2015).

  • Impact on Sensory Neuron Excitability :this compound blocks tetrodotoxin-resistant sodium currents and high-voltage-activated calcium currents in mouse trigeminal ganglion neurons, potentially explaining its preventive effect on migraine attacks (Ye et al., 2011).

  • Effect on Sudden Deafness :this compound has been found to improve hearing levels in patients with sudden deafness, suggesting its utility as a therapeutic agent in auditory disorders (Xiao, 2005).

  • Synthesis and Chemical Properties :Research on the synthesis of this compound and its isomers provides insight into its chemical properties and potential applications in pharmaceutical manufacturing (Shakhmaev, Sunagatullina & Zorin, 2016).

  • Effect on Intraocular Pressure and Aqueous Humor Dynamics :this compound reduces intraocular pressure in monkey models of glaucoma, suggesting its potential use in ocular hypertension treatment (Wang, Gagliuso & Podos, 2008).

Properties

IUPAC Name

1-[bis(4-fluorophenyl)methyl]-4-(3-phenylprop-2-enyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26F2N2/c27-24-12-8-22(9-13-24)26(23-10-14-25(28)15-11-23)30-19-17-29(18-20-30)16-4-7-21-5-2-1-3-6-21/h1-15,26H,16-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMANXXCATUTDDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00860646
Record name 1-[Bis(4-fluorophenyl)methyl]-4-(3-phenylprop-2-en-1-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00860646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40218-96-0
Record name 1-[Bis(4-fluorophenyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40218-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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